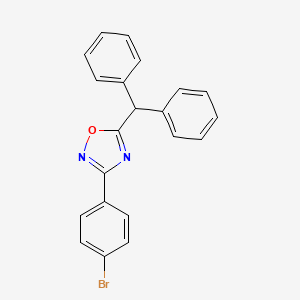![molecular formula C16H28INO2 B4899925 4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide](/img/structure/B4899925.png)
4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide, also known as PPC, is a compound that has gained attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide has shown potential in various scientific research applications, including neuroscience, pharmacology, and cancer research. This compound has been found to act as an allosteric modulator of the GABAA receptor, which is a neurotransmitter receptor involved in the regulation of anxiety, sleep, and sedation. Additionally, this compound has been shown to have anticancer properties, as it induces apoptosis in cancer cells.
Wirkmechanismus
4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide acts as an allosteric modulator of the GABAA receptor by binding to a specific site on the receptor, which enhances the efficacy of GABA binding. This results in an increased inhibitory effect on neurotransmitter release, leading to sedation and anxiolytic effects. Additionally, this compound induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and subsequent caspase activation.
Biochemical and Physiological Effects
This compound has been shown to have sedative and anxiolytic effects in animal models, as well as anticancer effects in vitro and in vivo. This compound has also been found to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide in lab experiments is its specificity for the GABAA receptor, which allows for the study of the receptor's function and potential therapeutic targets. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide, including its potential use as a therapeutic agent for anxiety disorders, sleep disorders, and cancer. Additionally, further research is needed to understand the mechanisms underlying its anti-inflammatory effects and to optimize its solubility and bioavailability for use in lab experiments and potential clinical applications.
In conclusion, this compound is a compound with potential applications in various scientific research fields, including neuroscience, pharmacology, and cancer research. Its mechanism of action as an allosteric modulator of the GABAA receptor and its anticancer properties make it a promising compound for further study. However, its limitations in solubility and bioavailability must be addressed to optimize its potential as a therapeutic agent.
Synthesemethoden
4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide can be synthesized through a multistep process involving the reaction of 1-bromo-3-hydroxycyclohexane with propargyl bromide, followed by the reaction of the resulting compound with propylmorpholine and iodomethane. The final product is obtained through purification and isolation methods.
Eigenschaften
IUPAC Name |
1-[3-(4-propylmorpholin-4-ium-4-yl)prop-1-ynyl]cyclohexan-1-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NO2.HI/c1-2-10-17(12-14-19-15-13-17)11-6-9-16(18)7-4-3-5-8-16;/h18H,2-5,7-8,10-15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRRRBAODITVAY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCOCC1)CC#CC2(CCCCC2)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-6-(4-methyl-1-piperazinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4899851.png)
![6-[(4-propoxybenzoyl)amino]hexanoic acid](/img/structure/B4899853.png)
![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899854.png)

![1-(2-methoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899868.png)
![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4899877.png)

![2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4899899.png)
![2,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4899905.png)
![2-[(2-chlorobenzyl)thio]-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899934.png)
![7-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899941.png)
![1-[(2-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4899953.png)
![propyl 2-chloro-5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4899959.png)